molecular formula C14H20ClNO6 B5136663 [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate

[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate

Cat. No. B5136663
M. Wt: 333.76 g/mol
InChI Key: JDIKWWBASANBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as Tropisetron, is a selective serotonin 5-HT3 receptor antagonist. It is widely used in scientific research for its ability to inhibit the action of serotonin on the gastrointestinal tract and central nervous system.

Mechanism of Action

[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate acts as a selective serotonin 5-HT3 receptor antagonist, blocking the action of serotonin on the gastrointestinal tract and central nervous system. This results in a decrease in the sensation of nausea and vomiting.
Biochemical and Physiological Effects:
[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of serotonin in the gastrointestinal tract, resulting in a decrease in the sensation of nausea and vomiting. [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has also been shown to have an effect on the central nervous system, with studies indicating that it can improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate in lab experiments is its ability to selectively block the action of serotonin on the gastrointestinal tract and central nervous system. This allows researchers to investigate the role of serotonin in various physiological and pathological conditions. However, one of the limitations of using [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is its potential to interact with other receptors and neurotransmitters, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the use of [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate in scientific research. One area of interest is the investigation of its potential use in the treatment of psychiatric disorders, such as depression and anxiety. [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has also been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory bowel disease. Additionally, the development of new [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate analogs could lead to the discovery of more effective and selective serotonin 5-HT3 receptor antagonists.

Synthesis Methods

[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate can be synthesized by reacting 2-(4-chloro-3-methylphenoxy)ethylamine with 2-methoxyethylchloride, followed by reacting the resulting product with oxalic acid. The final product obtained is [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate.

Scientific Research Applications

[2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been extensively used in scientific research for its ability to inhibit the action of serotonin on the gastrointestinal tract and central nervous system. It is commonly used as a research tool to investigate the role of serotonin in various physiological and pathological conditions. [2-(4-chloro-3-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been shown to be effective in the treatment of nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.

properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2.C2H2O4/c1-10-9-11(3-4-12(10)13)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIKWWBASANBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNCCOC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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